molecular formula C9H8ClNO B152731 7-chloro-2,3-dihydroquinolin-4(1H)-one CAS No. 21617-15-2

7-chloro-2,3-dihydroquinolin-4(1H)-one

Cat. No. B152731
Key on ui cas rn: 21617-15-2
M. Wt: 181.62 g/mol
InChI Key: HOLTZTRNTRXTNX-UHFFFAOYSA-N
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Patent
US04421918

Procedure details

A process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one which comprises cyclising 3-m-chloroanilinopropionic acid by means of an oleum, then desulphonating the intermediate aromatic sulphonic acids of the formula: ##STR3## (wherein n is 1 or 2) by means of dilute sulphuric acid, and then isolating the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aromatic sulphonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[CH2:7][CH2:8][NH:9]2)=[CH:4][CH:3]=1.ClC1C=C(C=CC=1)NCCC(O)=O.[OH:26][S:27]([OH:30])(=[O:29])=[O:28].O=S(=O)=O>>[S:27](=[O:28])(=[O:26])([OH:30])[OH:29].[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[CH2:7][CH2:8][NH:9]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(CCNC2=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(NCCC(=O)O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Four
Name
aromatic sulphonic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
ClC1=CC=C2C(CCNC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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